molecular formula C6H14N2 B1595531 Cyclohexylhydrazine CAS No. 6498-34-6

Cyclohexylhydrazine

Cat. No. B1595531
CAS RN: 6498-34-6
M. Wt: 114.19 g/mol
InChI Key: LHQRDAIAWDPZGH-UHFFFAOYSA-N
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Description

Cyclohexylhydrazine is an organic compound with the molecular formula C6H14N2 . It has an average mass of 114.189 Da and a Monoisotopic mass of 114.115700 Da .


Molecular Structure Analysis

Cyclohexylhydrazine has a simple structure with a cyclohexane ring attached to a hydrazine group . The molecular weight of Cyclohexylhydrazine is 114.19 g/mol .


Physical And Chemical Properties Analysis

Cyclohexylhydrazine has a density of 0.9±0.1 g/cm3, a boiling point of 210.9±7.0 °C at 760 mmHg, and a vapour pressure of 0.2±0.4 mmHg at 25°C . It has a molar refractivity of 35.0±0.4 cm3, a polar surface area of 38 Å2, and a molar volume of 121.2±5.0 cm3 . The compound is solid at room temperature .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Cyclohexylhydrazine is utilized in the synthesis of various heterocyclic compounds with potential biological activities. For instance, N-benzoyl cyanoacetylhydrazine, a related compound, has been used to create new heterocyclic compounds exhibiting antibacterial and antifungal activities (Mohareb, Ho, & Alfarouk, 2007).

Development and Scale-Up of Synthesis Methods

Research has been conducted on developing a mild, high-yielding synthesis method for cyclohexylhydrazine dimethanesulfonate, demonstrating its potential for large-scale production. This process involves several chemical steps and has implications for the broader application of cyclohexylhydrazine in various fields (Connolly, Crittall, Ebrahim, & Ji, 2000).

Studying Pharmacokinetics

Cyclohexylhydrazine derivatives, such as phenylhydrazine, have been used to study the pharmacokinetics of drugs like cyclophosphamide, particularly in pediatric populations. This aids in understanding the drug's disposition and designing appropriate dosing strategies (Tagen, Panetta, Gajjar, & Stewart, 2010).

Mechanistic Studies in Chemical Reactions

Cyclohexylhydrazine has been involved in studies exploring mechanisms of chemical reactions, like the UV light-induced amination of cyclohexane with hydrazine. These studies contribute to the understanding of radical mechanisms in organic chemistry (Ogata, Izawa, Tomioka, & Nishizawa, 1966).

Anticonvulsant and Neurotransmission Research

Hydrazine derivatives, including cyclohexylhydrazine, have been studied for their potential in augmenting GABAergic neurotransmission, which is a promising approach for anticonvulsant therapy. These studies involve the design, synthesis, and evaluation of hydrazinecarbothioamides for their effect on seizure models and neurotoxicity, contributing to the field of neuropharmacology (Tripathi & Kumar, 2013).

Safety And Hazards

Cyclohexylhydrazine is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using it only outdoors or in a well-ventilated area .

properties

IUPAC Name

cyclohexylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c7-8-6-4-2-1-3-5-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQRDAIAWDPZGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9064390
Record name Hydrazine, cyclohexyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylhydrazine

CAS RN

6498-34-6
Record name Cyclohexylhydrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6498-34-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylhydrazine
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydrazine, cyclohexyl-
Source EPA Chemicals under the TSCA
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Record name Hydrazine, cyclohexyl-
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Record name Cyclohexylhydrazine
Source European Chemicals Agency (ECHA)
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Record name CYCLOHEXYLHYDRAZINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylhydrazine
Reactant of Route 2
Cyclohexylhydrazine
Reactant of Route 3
Cyclohexylhydrazine
Reactant of Route 4
Cyclohexylhydrazine
Reactant of Route 5
Cyclohexylhydrazine
Reactant of Route 6
Cyclohexylhydrazine

Citations

For This Compound
187
Citations
Y Ogata, Y Izawa, H Tomioka, T Nishizawa - Tetrahedron, 1966 - Elsevier
… If the reaction is initiated by the NH bond fission, cyclohexylhydrazine should be one of the … of cyclohexylhydrazine forming cyclohexylamine, the photolysis of cyclohexylhydrazine in t-…
Number of citations: 7 www.sciencedirect.com
TJ Connolly, AJ Crittall, AS Ebrahim… - … Process Research & …, 2000 - ACS Publications
A mild, high-yielding synthesis of cyclohexylhydrazine dimethanesulfonate has been developed that is suitable for further scale up. The process consists of three chemical steps: …
Number of citations: 15 pubs.acs.org
PC Patil, KG Akamanchi - Tetrahedron Letters, 2017 - Elsevier
The present paper demonstrates a single-step and straightforward synthesis of parvaquone through intermediacy of cyclohexyl radical generated from novel combination of …
Number of citations: 6 www.sciencedirect.com
MA Arafath, F Adam, MR Razali - IUCrData, 2017 - scripts.iucr.org
In the title compound, C14H18ClN3OS, the phenol ring is almost coplanar with the hydrazinecarbothioamide moiety, making a dihedral angle of 6.92 (8). The cyclohexane ring has a …
Number of citations: 4 scripts.iucr.org
MA Arafath, HC Kwong, F Adam… - Acta Crystallographica …, 2018 - scripts.iucr.org
… B72, 171-179.] ) using (E)-2-benzylidene-N-cyclohexylhydrazine-1-carbothioamide as a reference moiety resulted in six structures containing the cyclohexlhydrazinecarbothioamide …
Number of citations: 3 scripts.iucr.org
CG Overberger, P Huang, MB Berenbaum - Organic Syntheses, 2003 - Wiley Online Library
di‐1‐(1‐cyano) cyclohexylhydrazine product: 1, 1′‐azo‐bis‐1‐cyclohexanenitrile product: 1, 2‐Di‐2‐(2‐cyano) propylhydrazine (2, 2′‐hydrazo‐bis‐isobutyronitrile) product: 2, 2 …
Number of citations: 0 onlinelibrary.wiley.com
L Carpino, G Han - The Journal of Organic Chemistry, 1973 - ACS Publications
… -6-nitrobenzotriazole 1-oxide; in line 58,“24” should read 1-(2, 4-dinitrophenyl)-2-isopropylhydrazine; in lines 66 and 67," 25” should read 1-(2, 4-dinitrophenyl)-2-cyclohexylhydrazine; …
Number of citations: 27 pubs.acs.org
S Wang, D Fu, X Wang, W Pu, A Martone… - Journal of Materials …, 2021 - pubs.rsc.org
… N-cyclohexylhydrazine-1-carboxamide (1) and benzylamine (5), (II) d and d′ signals of the 1 H NMR spectra of the mixture of 2-acetyl-N-cyclohexylhydrazine-… -N-cyclohexylhydrazine-1-…
Number of citations: 42 pubs.rsc.org
B Goricnik, Z Majerski, S Borcic… - The Journal of Organic …, 1973 - ACS Publications
… -6-nitrobenzotriazole 1-oxide; in line 58,“24” should read 1-(2, 4-dinitrophenyl)-2-isopropylhydrazine; in lines 66 and 67," 25” should read 1-(2, 4-dinitrophenyl)-2-cyclohexylhydrazine; …
Number of citations: 0 pubs.acs.org
H Heine, P Willard, T Hoye - The Journal of Organic Chemistry, 1973 - ACS Publications
… -6-nitrobenzotriazole 1-oxide; in line 58,“24” should read 1-(2, 4-dinitrophenyl)-2-isopropylhydrazine; in lines 66 and 67," 25” should read 1-(2, 4-dinitrophenyl)-2-cyclohexylhydrazine; …
Number of citations: 0 pubs.acs.org

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